molecular formula C15H13Cl2NO3 B11946181 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide CAS No. 853330-72-0

4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide

Cat. No.: B11946181
CAS No.: 853330-72-0
M. Wt: 326.2 g/mol
InChI Key: WWGLQQJIPFVLOC-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO3 and a molecular weight of 326.182 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloro-2,4-dimethoxyaniline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide include:

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

853330-72-0

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-8-14(21-2)12(7-11(13)17)18-15(19)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,18,19)

InChI Key

WWGLQQJIPFVLOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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